molecular formula C26H26N2O6 B6025083 4-(ACETYLOXY)-3-[1,4-DIOXO-2-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL]PHENYL ACETATE

4-(ACETYLOXY)-3-[1,4-DIOXO-2-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL]PHENYL ACETATE

Cat. No.: B6025083
M. Wt: 462.5 g/mol
InChI Key: OKHAMLWQISRYFV-UHFFFAOYSA-N
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Description

4-(ACETYLOXY)-3-[1,4-DIOXO-2-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL]PHENYL ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrazine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ACETYLOXY)-3-[1,4-DIOXO-2-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL]PHENYL ACETATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrido[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the phenylethyl group: This step involves the alkylation of the pyrido[1,2-a]pyrazine core with a phenylethyl halide under basic conditions.

    Acetylation of the phenyl group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Final acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the pyrido[1,2-a]pyrazine core can lead to the formation of dihydro derivatives.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ACETYLOXY)-3-[1,4-DIOXO-2-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL]PHENYL ACETATE involves its interaction with specific molecular targets. The pyrido[1,2-a]pyrazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(ACETYLOXY)-3-[1,4-DIOXO-2-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL]PHENYL ACETATE
  • 2-(ACETYLOXY)-1-(2,4-DINITROPHENYL)-2-PHENYLETHYL ACETATE

Uniqueness

This compound is unique due to its specific structural features, including the pyrido[1,2-a]pyrazine core and the phenylethyl group. These features contribute to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

[4-acetyloxy-3-[1,4-dioxo-2-(2-phenylethyl)-3,6,7,8-tetrahydropyrido[1,2-a]pyrazin-9-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6/c1-17(29)33-20-10-11-23(34-18(2)30)22(15-20)21-9-6-13-28-24(31)16-27(26(32)25(21)28)14-12-19-7-4-3-5-8-19/h3-5,7-8,10-11,15H,6,9,12-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHAMLWQISRYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C2=C3C(=O)N(CC(=O)N3CCC2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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